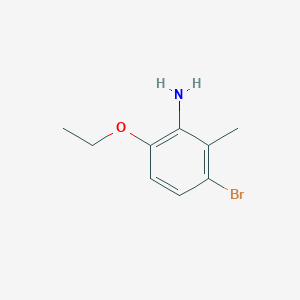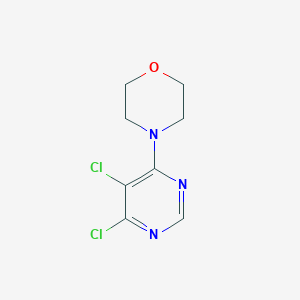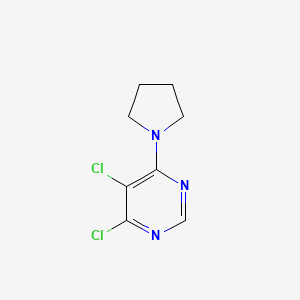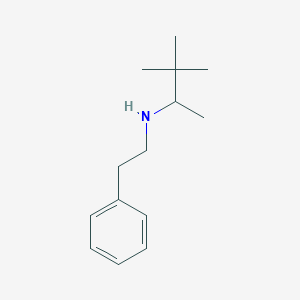![molecular formula C10H19N5O B1531736 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-butyl-N-methylacetamide CAS No. 1553216-96-8](/img/structure/B1531736.png)
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-butyl-N-methylacetamide
Overview
Description
Scientific Research Applications
Synthesis and Biological Activity
Triazole derivatives have been extensively studied for their synthesis and biological activities. For instance, triazole compounds have demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria, including strains producing beta-lactamase, making them candidates for developing new antibacterial agents (Sakagami et al., 1991).
Central Nervous System Effects
Research on N-substituted derivatives of 1-arylimidazolidyn-2-ylideneurea, a compound related to triazoles, has shown antinociceptive and serotoninergic activity. These compounds have been designed to exhibit dual effects on pain and serotoninergic systems without being mediated through the opioid system, indicating their potential in CNS research (Szacon et al., 2015).
Antiasthmatic and Anti-inflammatory Agents
Triazole derivatives have also been investigated for their antiasthmatic properties. Specifically, certain triazole compounds have been identified as potent eosinophilia inhibitors, suggesting their usefulness in treating chronic asthma through novel mechanisms of action (Naito et al., 1996).
Novel Pharmacological Agents
The synthesis and investigation of various triazole derivatives have led to the discovery of new pharmacological agents with potential uses in treating diseases. For example, novel 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones have been synthesized and shown to possess H1-antihistaminic activity, indicating their potential as a new class of antihistamines (Alagarsamy et al., 2007).
properties
IUPAC Name |
2-[4-(aminomethyl)triazol-1-yl]-N-butyl-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N5O/c1-3-4-5-14(2)10(16)8-15-7-9(6-11)12-13-15/h7H,3-6,8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVNTHBRNZLMPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)CN1C=C(N=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-butyl-N-methylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl furo[3,2-b]pyridine-6-carboxylate](/img/structure/B1531653.png)
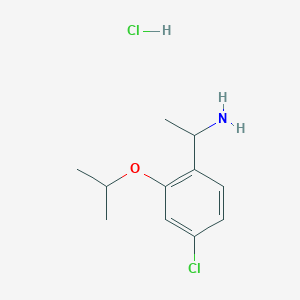
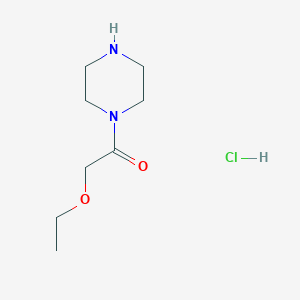
![1-({[(2,4-Difluorophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1531659.png)
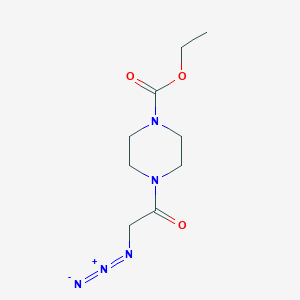
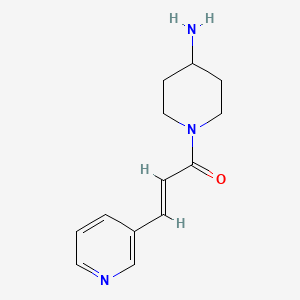
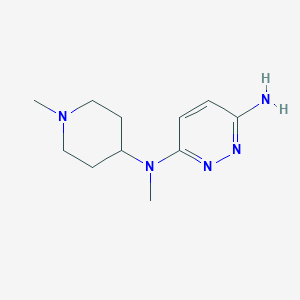
![trans-2-[(Propan-2-yl)amino]cyclobutan-1-ol](/img/structure/B1531665.png)

